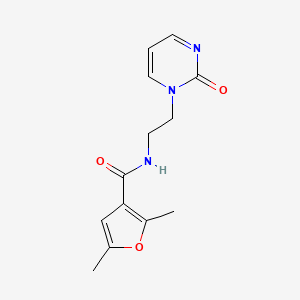
2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- IUPAC Name : this compound
This compound features a furan ring, a carboxamide group, and a pyrimidine derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives. For instance, compounds with structural similarities to our target compound have shown significant cytotoxic effects against various cancer cell lines:
- Case Study 1 : A derivative similar to the target compound exhibited an IC50 of 15 μM against HepG2 liver cancer cells, indicating promising anticancer properties .
- Case Study 2 : Another study demonstrated that a related furan-based compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 20 μM .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing furan and pyrimidine moieties have also been documented. For example:
- Research Finding : A study reported that certain pyrimidine derivatives reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Enzyme Inhibition Study : Similar compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that certain derivatives could effectively inhibit COX-2 activity, which is associated with inflammatory responses .
Data Table of Biological Activities
The mechanisms underlying the biological activities of This compound likely involve:
- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX or other kinases, the compound may exert anti-inflammatory or anticancer effects.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)12(17)14-5-7-16-6-3-4-15-13(16)18/h3-4,6,8H,5,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUBMSXLYRCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














